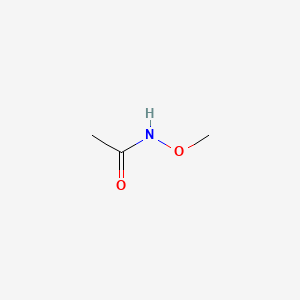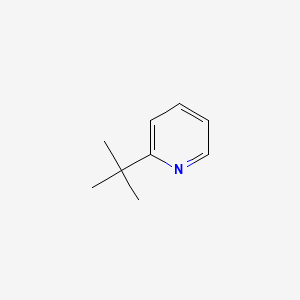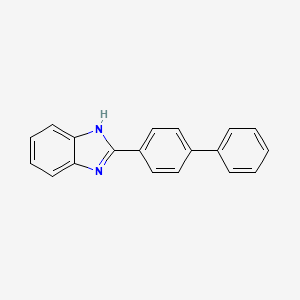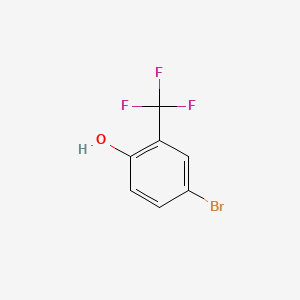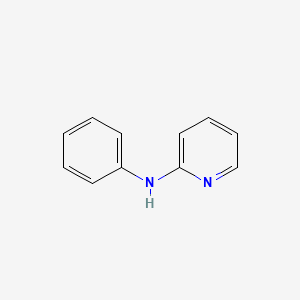
2-苯胺基吡啶
概述
描述
2-Anilinopyridine (2-AP) is an important organic compound used in a variety of scientific and industrial applications. It is a heterocyclic aromatic amine with a pyridine ring and an aniline group attached to it. 2-AP is a versatile molecule with a wide range of properties, including solubility, stability, and reactivity. It is used in the synthesis of pharmaceuticals, agrochemicals, and dyes, as well as in the production of polymers and plastics. 2-AP is also used as a catalyst in the synthesis of other compounds and as a reagent in laboratory experiments.
科学研究应用
2-苯胺基嘧啶的合成
2-苯胺基吡啶用于合成2-苯胺基嘧啶。 一系列2-苯胺基嘧啶,包括新型衍生物,是由2-氯-4,6-二甲基嘧啶在微波条件下与不同取代的苯胺进行芳香亲核取代反应得到的 . 取代基对反应的进程和效率有重大影响 .
互变异构体研究
2-苯胺基吡啶已被用于互变异构体研究。吡啶和喹啉的2-(N-甲基苯胺基)和1-甲基-2-苯基亚氨基衍生物作为2-苯胺基吡啶和-喹啉的氨基和亚氨基互变异构体的模型。 这些化合物的紫外、红外和核磁共振谱与模型化合物的谱进行了比较 .
作为微管聚合抑制剂的生物学研究
2-苯胺基吡啶衍生物已被合成并作为具有抗肿瘤活性的微管聚合抑制剂进行了生物学研究 .
材料科学
化学合成
色谱法
2-苯胺基吡啶用于色谱法,这是一种用于分离混合物的实验室技术 .
分析研究
生命科学研究
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
2-Anilinopyridine plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. It has been found to interact with tubulin, a protein that is essential for cell division and structure . The interaction between 2-Anilinopyridine and tubulin inhibits tubulin polymerization, leading to the arrest of cell division and induction of apoptosis . This compound also interacts with various enzymes involved in metabolic pathways, influencing their activity and function.
Cellular Effects
2-Anilinopyridine has notable effects on various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting tubulin polymerization . This inhibition causes the accumulation of cells in the G2/M phase of the cell cycle, ultimately leading to cell death . Additionally, 2-Anilinopyridine affects cell signaling pathways, gene expression, and cellular metabolism by interacting with key proteins and enzymes involved in these processes.
Molecular Mechanism
The molecular mechanism of 2-Anilinopyridine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. 2-Anilinopyridine binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule formation . This disruption leads to the inhibition of cell division and the induction of apoptosis. Furthermore, 2-Anilinopyridine can modulate the activity of various enzymes, leading to changes in metabolic pathways and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Anilinopyridine have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 2-Anilinopyridine remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to 2-Anilinopyridine in in vitro and in vivo studies has demonstrated sustained inhibition of cell division and induction of apoptosis.
Dosage Effects in Animal Models
The effects of 2-Anilinopyridine vary with different dosages in animal models. At lower doses, 2-Anilinopyridine has been shown to effectively inhibit tubulin polymerization and induce apoptosis without causing significant toxicity . At higher doses, the compound can exhibit toxic effects, including damage to normal cells and tissues . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical and cellular effects.
Metabolic Pathways
2-Anilinopyridine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. The compound has been found to influence pyrimidine metabolism, which is essential for DNA and RNA synthesis . By modulating the activity of enzymes involved in pyrimidine biosynthesis, 2-Anilinopyridine can affect metabolic flux and metabolite levels, leading to changes in cellular function and gene expression.
Transport and Distribution
The transport and distribution of 2-Anilinopyridine within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . The distribution of 2-Anilinopyridine can affect its activity and function, as well as its ability to interact with target biomolecules.
Subcellular Localization
2-Anilinopyridine is localized in various subcellular compartments, where it exerts its biochemical effects. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . The activity and function of 2-Anilinopyridine can be affected by its localization, as it interacts with different biomolecules in distinct cellular environments.
属性
IUPAC Name |
N-phenylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12-11/h1-9H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDSSSKDWYXKGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216522 | |
| Record name | N-2-Pyridylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6631-37-4 | |
| Record name | N-Phenyl-2-pyridinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6631-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-2-Pyridylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006631374 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6631-37-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53090 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-2-Pyridylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-2-pyridylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.933 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Anilinopyridine?
A1: The molecular formula of 2-Anilinopyridine is C11H10N2, and its molecular weight is 170.21 g/mol.
Q2: What spectroscopic data is available for 2-Anilinopyridine?
A2: 2-Anilinopyridine has been extensively studied using various spectroscopic techniques, including:
- UV-Vis Spectroscopy: Used to determine the tautomeric equilibrium between the amino and imino forms of 2-Anilinopyridine in solution. Studies suggest the amino tautomer is favored. [, ]
- IR and Raman Spectroscopy: Provides information about the vibrational modes of the molecule and has been used to calculate thermodynamic functions. [, ]
- NMR Spectroscopy: Both 1H and 13C NMR have been used to confirm the structure of 2-Anilinopyridine and its derivatives. [, ]
Q3: What tautomeric forms exist for 2-Anilinopyridine and which is predominant in solution?
A3: 2-Anilinopyridine can exist in two tautomeric forms: the amino form and the imino form. Studies using model compounds and UV, IR, and NMR spectroscopy suggest that the amino tautomer is significantly favored in solution. [, , ]
Q4: How does substitution on the pyridine or aniline ring affect tautomerism in 2-Anilinopyridine derivatives?
A4: Introducing electron-withdrawing groups, like a nitro group, at the 5-position of the pyridine ring further shifts the tautomeric equilibrium towards the amino form. This effect is observed in 5-nitro-2-anilinopyridine. []
Q5: How does the reactivity of 2-Anilinopyridine with phenyl isocyanate differ from that of its methyl-substituted derivatives?
A5: While 2-anilinopyridine and its 5-methyl derivative react with phenyl isocyanate at room temperature to form 1-phenylcarbamoyl-2-phenylimino-1,2-dihydropyridines, the 3-methyl and 3,5-dimethyl derivatives react differently. At 90°C, they yield 2-(N-phenylcarbamoylanilino)pyridine derivatives instead. []
Q6: Can 2-Anilinopyridine act as a ligand in metal complex formation?
A6: Yes, 2-Anilinopyridine readily acts as a ligand in various metal complex formations.
- Ruthenium Complexes: It reacts with [Ru3(CO)12] to form trinuclear hydrido clusters. [] It can also act as an equatorial ligand to form diruthenium complexes. []
- Gold and Silver Complexes: Used to synthesize mononuclear and dinuclear gold(I) and silver(I) complexes with potential anticancer activity. []
- Copper Complexes: Forms a dinuclear copper(I) complex with copper acetate. []
- Titanium Complexes: Reacts with titanium tetrachloride to produce mononuclear monochloro complexes containing two or three 2-anilinopyridine ligands. []
- Diosmium Complexes: Used in the synthesis of diosmium(III) compounds, including ethynyl and butadiynyl derivatives, which exhibit interesting electrochemical properties. []
Q7: How does the presence of substituents on the pyridine ring influence the reactivity of 2-Anilinopyridine with [Ru3(CO)12]?
A7: While substituents on the pyridine ring do not affect the formation of hydrido trinuclear clusters with [Ru3(CO)12], they impact the fluxional behavior of the resulting complexes. []
Q8: How does 2-Anilinopyridine compare to 2-pyridone in its reactivity with [Ru3(CO)12]?
A8: Unlike 2-Anilinopyridine, 2-pyridone reacts with [Ru3(CO)12] to form either a polymeric structure, [{Ru2(μ-Opy)2(CO)4}n], or a dimeric complex, [Ru2(μ-Opy)2(CO)4(HOpy)2], depending on the reactant ratio. []
Q9: Can 2-Anilinopyridine undergo cycloauration reactions?
A9: Yes, 2-Anilinopyridine readily undergoes cycloauration with gold(III) salts like H[AuCl4]·4H2O and Na[AuCl4]·2H2O. This reaction directly yields the six-membered cycloaurated complex [AuCl2(pap-C1, N)], where pap represents the cycloaurated 2-anilinopyridine ligand. []
Q10: Does 2-Anilinopyridine exhibit any biological activity?
A10: While 2-Anilinopyridine itself has limited reported biological activity, its derivatives, particularly its metal complexes and conjugates, have shown promising results in various biological assays. [, , ]
Q11: What is the potential of 2-Anilinopyridine derivatives as anticancer agents?
A11: Several 2-Anilinopyridine derivatives, particularly gold(I) and silver(I) complexes, display cytotoxic activity against colorectal and breast cancer cell lines. These complexes induce cell death through various mechanisms, including caspase activation and mitochondrial membrane potential disruption. [] Additionally, 2-Anilinopyridine-arylpropenone conjugates exhibit potent antitubulin activity and induce apoptosis in cancer cells. [] Similarly, 2-anilinopyridine-3-acrylamides were explored as tubulin polymerization inhibitors with cytotoxic activity. []
Q12: Can 2-Anilinopyridine or its derivatives act as ligands in catalytic reactions?
A12: Yes, 2-Anilinopyridine can serve as a directing group in iridium-catalyzed C-H borylation reactions. This approach allows for the efficient ortho-borylation of arenes, including pharmaceuticals, with high selectivity. []
Q13: What is the mechanism of iridium-catalyzed C-H borylation using 2-Anilinopyridine as a directing group?
A13: Mechanistic studies, including kinetic isotope effects and DFT calculations, suggest that the reaction proceeds through an iridium-boryl intermediate. The C-H activation step, directed by the 2-Anilinopyridine moiety, is turnover-limiting. Interestingly, no significant primary kinetic isotope effect is observed for this step. []
Q14: Have there been any computational studies on 2-Anilinopyridine and its derivatives?
A14: Yes, computational chemistry methods have been employed to study 2-Anilinopyridine. These include:
- Quantum Chemical Calculations (CNDO-CI-1): Used to simulate and analyze UV absorption spectra, providing insights into tautomerism and rotamerism. []
- Density Functional Theory (DFT) Calculations: Employed to investigate the mechanism of iridium-catalyzed C-H borylation reactions using 2-Anilinopyridine as a directing group. []
- Molecular Docking Studies: Used to predict the binding mode of 2-Anilinopyridine derivatives with biological targets, such as tubulin, and to rationalize their observed activities. [, ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
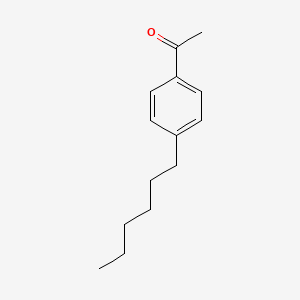

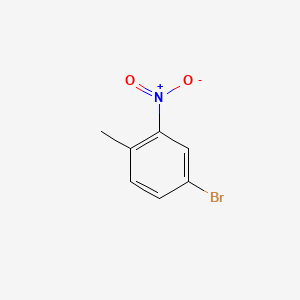
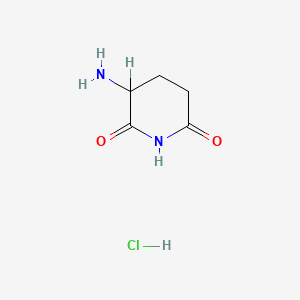
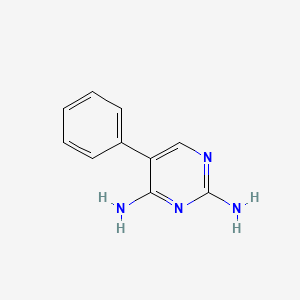

![Acenaphtho[1,2-b]quinoxaline](/img/structure/B1266190.png)
![Thieno[2,3-b]thiophene](/img/structure/B1266192.png)

